![molecular formula C17H18N2O3S B2963770 N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)pivalamide CAS No. 922079-54-7](/img/structure/B2963770.png)
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)pivalamide
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Overview
Description
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)pivalamide, also known as 5-MeO-BFPT, is a novel compound that has recently gained attention in the scientific community. This compound is a thiazolylpivalamide derivative and belongs to the class of benzofurans.
Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been shown to exhibit significant anticancer activities. For example, certain substituted benzofurans have demonstrated cell growth inhibitory effects on various types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Antiviral Activity
Some benzofuran compounds have been found to possess antiviral activity. For instance, a benzofuran derivative isolated from Eupatorium adenophorum exhibited antiviral effects against RSV LONG and A2 strains .
Antimicrobial Activity
The structure of benzofuran allows for modifications that can enhance antimicrobial activity. Substituents on the 4-position of benzofuran containing halogens or hydroxyl groups have shown good antimicrobial properties .
Enzyme Inhibition
Benzofuran derivatives have been studied for their ability to inhibit certain enzymes. Selective inhibition of enzymes like PLK1 PBD has been achieved with specific benzofuran compounds .
Mechanism of Action
Target of Action
Benzofuran derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran derivatives have been reported to have a wide array of biological activities, indicating that they likely interact with multiple biochemical pathways .
Pharmacokinetics
It has been noted that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been reported to exhibit significant activity including antifungal, antiprotozoal, antitubercular, antiinflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .
Action Environment
The wide range of biological activities exhibited by benzofuran derivatives suggests that they may be effective in a variety of physiological environments .
properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)15(20)19-16-18-12(9-23-16)14-8-10-7-11(21-4)5-6-13(10)22-14/h5-9H,1-4H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKDUWOGQNMTTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)C2=CC3=C(O2)C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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